Carbonic anhydrase inhibitor 18

hCA IX Tumor Hypoxia Acetazolamide

Carbonic anhydrase inhibitor 18 (Compound 9) is uniquely differentiated by its nanomolar potency against tumor-associated hCA IX (Ki=1.9 nM) and hCA XII (Ki=6.7 nM), combined with high selectivity over ubiquitous hCA I/II. This profile makes it the preferred tool compound for oncology research, as generic substitution with non-selective inhibitors like acetazolamide introduces off-target effects that compromise experimental pharmacodynamics. Ideal for in vitro studies in hypoxic cancer models (e.g., MCF-7, Capan-1).

Molecular Formula C26H28N4O6S2
Molecular Weight 556.7 g/mol
Cat. No. B12384538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic anhydrase inhibitor 18
Molecular FormulaC26H28N4O6S2
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C26H28N4O6S2/c1-2-3-16-36-21-10-4-18(5-11-21)25-17-24(29-19-6-12-22(13-7-19)37(27,32)33)26(31)30(25)20-8-14-23(15-9-20)38(28,34)35/h4-15,17,25,29H,2-3,16H2,1H3,(H2,27,32,33)(H2,28,34,35)
InChIKeyYFCOFTLHQOGHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbonic Anhydrase Inhibitor 18: Isoform Selectivity Profile for Cancer Research Applications


Carbonic anhydrase inhibitor 18 (also known as Compound 9) is a synthetic small-molecule sulfonamide-based inhibitor targeting the human carbonic anhydrase (hCA) enzyme family [1]. Its primary characteristic is a distinct, quantifiable inhibition profile across multiple hCA isoforms, with reported Ki values of 604.8 nM for hCA I, 333.6 nM for hCA II, 1.9 nM for hCA IX, and 6.7 nM for hCA XII . This potency and selectivity pattern towards the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II is the foundational premise for its consideration in oncology research [1].

Why Substituting Carbonic Anhydrase Inhibitor 18 with Other CA Inhibitors is Not Advisable


Generic substitution among carbonic anhydrase inhibitors is scientifically invalid due to the critical importance of isoform selectivity. Non-selective inhibitors like acetazolamide (AAZ) potently inhibit the ubiquitous cytosolic isoforms hCA I and II (Ki ~250 nM and ~12 nM, respectively), leading to well-documented off-target side effects [1]. Conversely, tumor-associated isoforms hCA IX and XII are validated therapeutic targets in hypoxic cancers, and an ideal inhibitor must achieve a high degree of selectivity for these over hCA I/II to minimize systemic toxicity [2]. The specific Ki ratios of Carbonic anhydrase inhibitor 18 define its unique functional profile; replacing it with a less selective analog would fundamentally alter the experimental pharmacodynamics and compromise research outcomes.

Quantitative Differentiation of Carbonic Anhydrase Inhibitor 18: A Comparative Analysis


Superior Potency for Tumor-Associated hCA IX Compared to Acetazolamide (AAZ)

Carbonic anhydrase inhibitor 18 demonstrates significantly higher potency against the tumor-associated isoform hCA IX compared to the clinical standard acetazolamide (AAZ). This is a critical differentiator for oncology applications. The Ki value for inhibitor 18 is 1.9 nM, whereas AAZ has a reported Ki of 25.8 nM under comparable assay conditions [1].

hCA IX Tumor Hypoxia Acetazolamide

Significant Improvement in hCA IX Selectivity over Off-Target hCA I vs. Acetazolamide

The selectivity of Carbonic anhydrase inhibitor 18 for the tumor-associated hCA IX over the ubiquitous, off-target hCA I is a key differentiator. The calculated selectivity ratio (Ki hCA I / Ki hCA IX) for inhibitor 18 is 318.3. In contrast, the same ratio for the non-selective inhibitor acetazolamide (AAZ) is 9.7 [1][2].

Isoform Selectivity hCA I Acetazolamide

Comparative Potency and Isoform Selectivity Profile vs. Clinical Candidate SLC-0111

When benchmarked against the phase II clinical candidate SLC-0111, Carbonic anhydrase inhibitor 18 exhibits a distinct isoform inhibition fingerprint. Inhibitor 18 is approximately 23.7-fold more potent against hCA IX (Ki = 1.9 nM vs. 45.1 nM for SLC-0111) [1][2]. However, SLC-0111 is slightly more potent against hCA XII (Ki = 4.5 nM vs. 6.7 nM for inhibitor 18) and shows weaker inhibition of the off-target hCA I (Ki = 5080 nM vs. 604.8 nM) [2][3].

hCA IX/XII SLC-0111 Clinical Candidate

Optimal Research Application Scenarios for Carbonic Anhydrase Inhibitor 18


Investigating the Primacy of hCA IX in Hypoxic Tumor Cell Survival

Given its superior potency against hCA IX (Ki = 1.9 nM) compared to the clinical standard acetazolamide, Carbonic anhydrase inhibitor 18 is an ideal tool compound for in vitro studies designed to dissect the specific role of hCA IX in mediating survival, migration, and pH regulation within the hypoxic tumor microenvironment [1].

Dual Inhibition of hCA IX and XII in Cancer Cell Line Panels

With nanomolar affinity for both tumor-associated isoforms (hCA IX Ki = 1.9 nM, hCA XII Ki = 6.7 nM) and significant selectivity over hCA I, this compound is well-suited for screening across a panel of cancer cell lines (e.g., MCF-7, Capan-1) to evaluate the antiproliferative or synergistic effects of simultaneously targeting both hypoxia-related CAs, while minimizing confounding effects from hCA I inhibition [1][2].

Comparative Benchmarking Against Clinical-Stage CA IX/XII Inhibitors

The distinct inhibition fingerprint of Carbonic anhydrase inhibitor 18, particularly its 23.7-fold higher potency at hCA IX relative to the clinical candidate SLC-0111, makes it a valuable comparator molecule in preclinical research [1][2]. It can be used to elucidate whether the different isoform selectivity profile translates to differential in vitro or in vivo efficacy in specific tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbonic anhydrase inhibitor 18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.